1-Acetylindolin-4-yl acetate
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Overview
Description
1-Acetylindolin-4-yl acetate is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities The structure of this compound includes an indole core with an acetyl group at the nitrogen atom and an acetate group at the fourth position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetylindolin-4-yl acetate typically involves the acetylation of indole derivatives. One common method is the reaction of indole with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-Acetylindolin-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetyl group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxoindole derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted indole compounds .
Scientific Research Applications
1-Acetylindolin-4-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Acetylindolin-4-yl acetate involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1-Acetylindoline: A related compound with an acetyl group at the nitrogen atom.
Oxoindolin-2-one derivatives: Compounds with similar biological activities
Uniqueness
1-Acetylindolin-4-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(1-acetyl-2,3-dihydroindol-4-yl) acetate |
InChI |
InChI=1S/C12H13NO3/c1-8(14)13-7-6-10-11(13)4-3-5-12(10)16-9(2)15/h3-5H,6-7H2,1-2H3 |
InChI Key |
CPULLNQDCBANQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC=C2OC(=O)C |
Origin of Product |
United States |
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